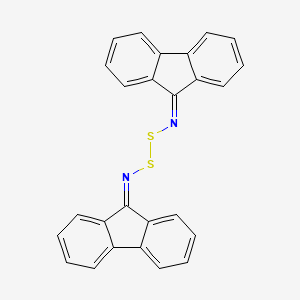
N,N'-Disulfanediyldi(9H-fluoren-9-imine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Disulfanediyldi(9H-fluoren-9-imine): is a compound that features a unique structure with two fluorene units connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Disulfanediyldi(9H-fluoren-9-imine) typically involves the reaction of 9H-fluoren-9-imine derivatives with sulfur sources under controlled conditions. One common method involves the use of thiol reagents to introduce the disulfide linkage between the fluorene units. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or toluene, at room temperature .
Industrial Production Methods: While specific industrial production methods for N,N’-Disulfanediyldi(9H-fluoren-9-imine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Disulfanediyldi(9H-fluoren-9-imine) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to modify the imine groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Disulfanediyldi(9H-fluoren-9-imine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N,N’-Disulfanediyldi(9H-fluoren-9-imine) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the imine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
9-Aminofluorene: Contains an amine group instead of an imine group and lacks the disulfide linkage.
9-Fluorenone: Features a ketone group at the 9-position instead of an imine group.
9-Fluorenol: Contains a hydroxyl group at the 9-position and lacks the disulfide linkage.
Uniqueness: N,N’-Disulfanediyldi(9H-fluoren-9-imine) is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for applications in redox biology and medicinal chemistry.
Propiedades
Número CAS |
63084-66-2 |
|---|---|
Fórmula molecular |
C26H16N2S2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
N-[(fluoren-9-ylideneamino)disulfanyl]fluoren-9-imine |
InChI |
InChI=1S/C26H16N2S2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-29-30-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
Clave InChI |
ZTHXECBKDLYVCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NSSN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

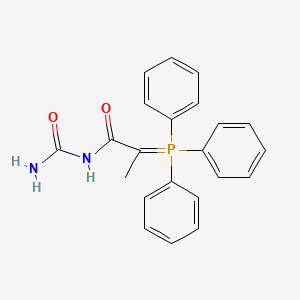
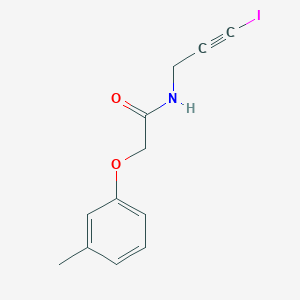
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
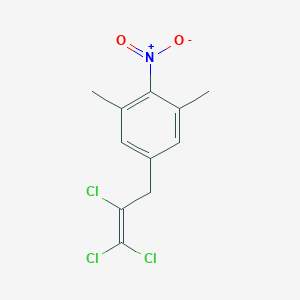

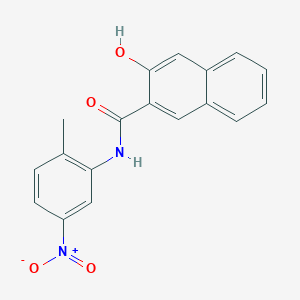
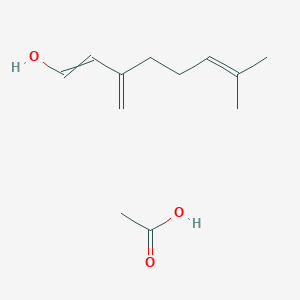
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

